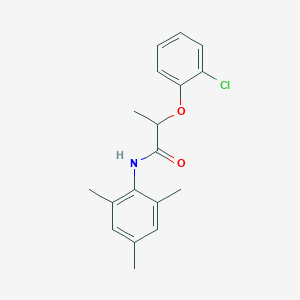![molecular formula C15H15NO2 B495919 2-([1,1'-biphenyl]-4-yloxy)propanamide](/img/structure/B495919.png)
2-([1,1'-biphenyl]-4-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-biphenyl]-4-yloxy)propanamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a biphenyl group attached to a propanamide moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)propanamide typically involves the reaction of biphenyl-4-ol with 2-bromo-propanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-4-ol attacks the bromine atom of 2-bromo-propanamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Biphenyl-4-ol, 2-bromo-propanamide, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.
Reduction: 2-(Biphenyl-4-yloxy)propanamine.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)propanamide is unique due to its specific structural features, such as the ether linkage between the biphenyl and propanamide groups. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28g/mol |
Nombre IUPAC |
2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17) |
Clave InChI |
STCHCGPEWJVZAA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B495838.png)
![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)
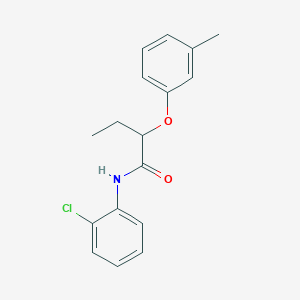
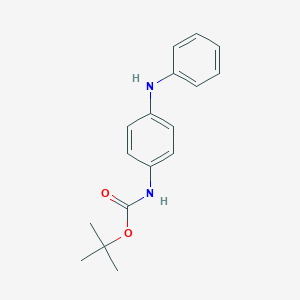
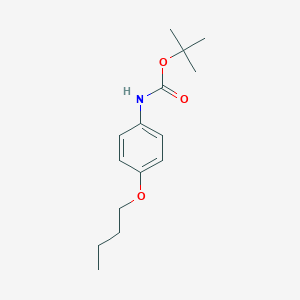
![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![N-[3-(benzyloxy)phenyl]propanamide](/img/structure/B495852.png)
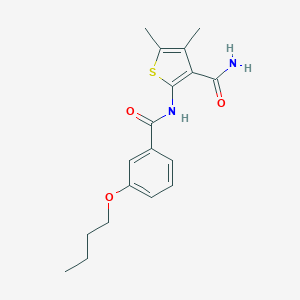
![N-[4-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B495857.png)
![3-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B495858.png)
